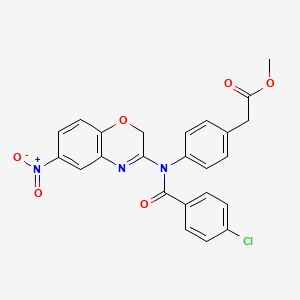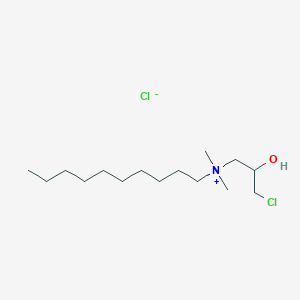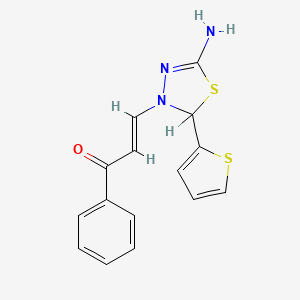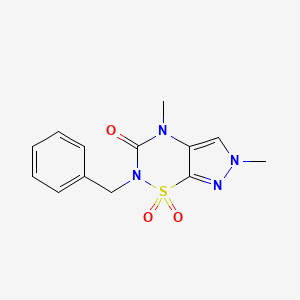
Pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one, 4,6-dihydro-4,6-dimethyl-2-(phenylmethyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one, 4,6-dihydro-4,6-dimethyl-2-(phenylmethyl)-, 1,1-dioxide is a heterocyclic compound that contains both pyrazole and thiadiazine rings. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method might involve the reaction of a pyrazole derivative with a thiadiazine precursor in the presence of a suitable catalyst and solvent. Reaction conditions such as temperature, pressure, and pH can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one derivatives can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one derivatives are studied for their unique structural properties and potential as building blocks for more complex molecules.
Biology
Biologically, these compounds may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Research in this area focuses on understanding the structure-activity relationships and optimizing the compounds for therapeutic use.
Medicine
In medicine, these compounds could be explored as potential drug candidates. Their ability to interact with specific biological targets makes them interesting for the development of new pharmaceuticals.
Industry
Industrially, pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one derivatives might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one derivatives would depend on their specific biological targets. These compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for developing effective therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic structures containing pyrazole or thiadiazine rings, such as:
- Pyrazolo[3,4-d]pyrimidines
- Thiadiazoles
- Benzothiadiazines
Uniqueness
The uniqueness of pyrazolo(4,3-e)-1,2,4-thiadiazin-3(2H)-one derivatives lies in their specific ring structure and the potential for diverse chemical modifications. This makes them versatile tools for various scientific and industrial applications.
Properties
CAS No. |
214916-51-5 |
|---|---|
Molecular Formula |
C13H14N4O3S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-benzyl-4,6-dimethyl-1,1-dioxopyrazolo[4,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C13H14N4O3S/c1-15-9-11-12(14-15)21(19,20)17(13(18)16(11)2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
MBIQBJZHIHWLLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)S(=O)(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



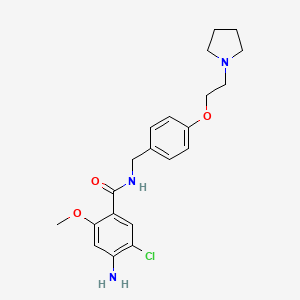
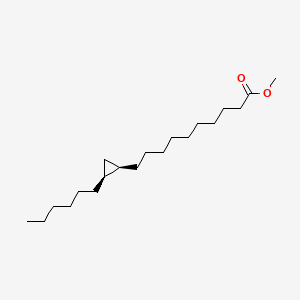
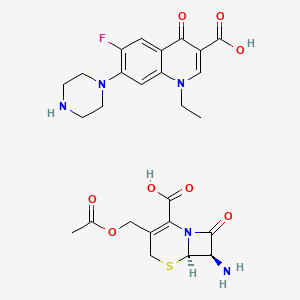
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)



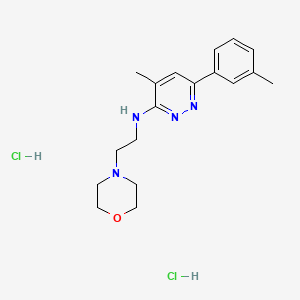

![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
